4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound with a unique structure that combines a morpholine ring, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,5-dimethylbenzyl chloride with morpholine under basic conditions to form the intermediate 4-[(2,5-Dimethylphenyl)methyl]morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- 4-[(2,6-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
Uniqueness
4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct properties and applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-[(2,5-dimethylphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-6-7-16(2)17(12-15)13-20-10-11-23-18(14-20)19(22)21-8-4-3-5-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3 |
InChI Key |
CGWYKBXOOGXBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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